N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
Description
N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a cyclopentyl group attached to the carboxamide nitrogen and a pyridazine ring substituted with a 3,5-dimethylpyrazole moiety at position 1 of the piperidine core. This compound is structurally related to kinase inhibitors and receptor modulators, as its core pharmacophore (piperidine-4-carboxamide) and heterocyclic substituents (pyridazine-pyrazole) are common in medicinal chemistry.
Properties
IUPAC Name |
N-cyclopentyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-14-13-15(2)26(24-14)19-8-7-18(22-23-19)25-11-9-16(10-12-25)20(27)21-17-5-3-4-6-17/h7-8,13,16-17H,3-6,9-12H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHOEMBSMCVGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as those containing a pyrazole group, have been known to exhibit diverse pharmacological effects.
Biochemical Pathways
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects.
Pharmacokinetics
Compounds with similar structures are known to exhibit diverse pharmacological effects, suggesting that they are likely to be well-absorbed and distributed throughout the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. This compound should be protected from humidity and water, and it is incompatible with oxidizing agents, strong acids, strong bases, strong reducing agents, acid chlorides, and acid anhydrides.
Biological Activity
N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine core, a pyridazine moiety, and a pyrazole ring, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 332.36 g/mol. The structure can be represented as follows:
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of compounds containing pyrazole and pyridazine moieties. For instance, derivatives similar to N-cyclopentyl compounds have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These compounds demonstrated low micromolar potencies while exhibiting minimal cytotoxicity towards human cells .
Cytotoxicity and Antitumor Effects
The cytotoxic effects of N-cyclopentyl derivatives have been explored in various cancer cell lines. Research indicates that certain structural modifications can enhance the antiproliferative activity against tumors. Specifically, the presence of the pyrazole ring has been linked to selective inhibition of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanisms through which N-cyclopentyl compounds exert their biological effects include:
- Inhibition of Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in tumor progression.
- Autophagy Modulation : Certain analogs have been noted to induce autophagy, a cellular process that can lead to cell death in cancer cells .
- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways that regulate growth and survival.
Study 1: Antiparasitic Efficacy
A recent investigation into a series of pyrazole derivatives revealed that N-cyclopentyl analogs exhibited potent activity against T. cruzi. The study utilized in vitro assays to assess the efficacy and found that these compounds could reduce parasitic load significantly without affecting human cell viability .
Study 2: Antitumor Activity
In another study focusing on cancer cell lines, N-cyclopentyl derivatives were tested for their ability to inhibit tumor growth. The results indicated that some compounds led to a decrease in cell viability by inducing apoptosis through caspase activation pathways. This suggests potential for development as anticancer agents .
Summary Table of Biological Activities
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Structural and Molecular Features
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-cyclopentyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide, and how are intermediates monitored?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyridazine and piperidine-carboxamide moieties under reflux conditions using solvents like dimethylformamide (DMF) or acetic acid. Key steps include nucleophilic substitution and amide bond formation. Reaction progress is monitored via thin-layer chromatography (TLC) and spectroscopic methods (e.g., -NMR for intermediate verification). Purification employs recrystallization or column chromatography to achieve >95% purity .
Q. How is the compound structurally characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on a combination of -NMR, -NMR, and IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm). High-resolution mass spectrometry (HRMS) is critical for molecular weight validation (e.g., ESI-HRMS m/z matching calculated [M+H]). Melting point analysis further confirms purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s rules) to resolve ambiguities in molecular packing. Cross-check with spectroscopic data to reconcile discrepancies between crystallographic and solution-phase structures .
Q. What experimental designs are recommended to assess the compound’s bioactivity and mechanism of action?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to determine binding constants ().
- Cellular studies : Use dose-response curves (IC) in cancer cell lines, paired with Western blotting to validate target modulation (e.g., phosphorylation inhibition).
- Control experiments : Include structurally analogous inactive compounds to rule off-target effects .
Q. How should researchers address batch-to-batch discrepancies in spectroscopic data?
- Methodological Answer :
- Standardize synthesis : Control reaction temperature (±2°C) and solvent ratios rigorously.
- Analytical triage : Compare -NMR chemical shifts (δ) across batches; deviations >0.1 ppm suggest impurities.
- Advanced techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm regiochemistry .
Q. What strategies ensure reliable hydrogen-bonding analysis in crystal structures?
- Methodological Answer : Use SHELXPRO to generate hydrogen-bonding tables, focusing on donor-acceptor distances (2.5–3.2 Å) and angles (>120°). Cross-validate with Mercury CSD software to compare packing motifs against similar pyridazine derivatives. Address outliers via B-factor analysis to exclude thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
